![molecular formula C16H17ClN4O3 B1198903 Disperse Red 13 CAS No. 3180-81-2](/img/structure/B1198903.png)
Disperse Red 13
Overview
Description
Synthesis Analysis
The synthesis of Disperse Red 13 and related dyes often involves complex chemical reactions to achieve the desired color and dispersibility properties. For instance, the synthesis process can include the reaction of specific raw materials such as dicyanamide and tri-methylsulfonylamide with various anilines to produce dyes that meet quality requirements comparable to imported products, suggesting a pathway to substitute imported dyes with domestically produced ones (Yang Jun, 2002). Additionally, improvements in the synthesis process of related disperse dyes, like Disperse Red 356, have been achieved by optimizing the reaction conditions, demonstrating the ongoing research to enhance dye synthesis efficiency and yield (Yao Xiandong & Sun Xudong, 2007).
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its dyeing properties, including absorption, fluorescence, and solubility in different media. Studies on this compound have shown its solubility in supercritical carbon dioxide, which is significant for applications requiring non-traditional dyeing methods (T. Shinoda & K. Tamura, 2003). Furthermore, the modification of this compound to improve its fastness properties through the synthesis of diester/diurethane tethered azo disperse dyes has been explored, indicating the potential for enhanced dye performance on different substrates (Gaofeng Feng et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound, including its interaction with other substances and its behavior under various conditions, has been a subject of study. For instance, the differential toxicity of this compound in various assays highlights the importance of understanding the chemical reactions and properties of dyes to assess their environmental and health impacts (E. Ferraz et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as its solubility, absorption, and fluorescence, are essential for its application in dyeing processes. Research into the solubilities of this compound in supercritical carbon dioxide provides insights into its physical properties and potential for innovative dyeing techniques (T. Shinoda & K. Tamura, 2003).
Chemical Properties Analysis
Understanding the chemical properties of this compound, including its stability, reactivity, and interactions with various chemicals, is crucial for optimizing its use in industrial applications. Studies on the modification of this compound to improve its fastness and other performance characteristics highlight the ongoing efforts to enhance the chemical properties of disperse dyes for broader application possibilities (Gaofeng Feng et al., 2016).
Scientific Research Applications
Degradation and Mutagenicity Reduction : A study by Osugi et al. (2009) explored the degradation of Disperse Red 13 using methods like electrochemical oxidation and photoelectrocatalytic oxidation. They achieved 100% discoloration and noted significant reduction in mutagenic activity, suggesting the efficacy of these methods in treating wastewater containing this dye.
Electrochemical Analysis in Wastewater : Santos et al. (2014) Santos, D. P. et al. (2014) developed an electrochemical method for quantitatively determining this compound in wastewater. Their approach offers a simple and cost-effective way to monitor the dye in industrial wastewater.
Optical Applications in Photonic Materials : Fan et al. (2010) Fan, S. et al. (2010) generated planar dark spatial solitons in this compound doped polymeric materials using incoherent red light. They demonstrated the guiding of white light by these solitons, indicating potential applications in photonic devices.
Nonlinear Optical Properties in Hybrid Materials : Gao and Que (2015) Gao, T. & Que, W. (2015) incorporated this compound into TiO2/organically modified silane matrices. They observed significant nonlinear optical properties and low propagation loss, suggesting applications in ultrafast optical technologies.
Electro-Optic Modulation in Solgel Materials : Lu et al. (2005) Lu, D. et al. (2005) developed an electro-optically active hybrid solgel doped with this compound, which exhibited low optical loss and significant electro-optic coefficient, indicating its suitability for photonic applications.
Toxicity and Genotoxic Effects on Reproductive Health : Fernandes et al. (2015) Fernandes, F. H. et al. (2015) investigated the toxic and genotoxic effects of this compound on mouse germ cells. They found that it caused cytotoxicity and genotoxicity, impacting reproductive health.
Solubility in Supercritical Carbon Dioxide : Shinoda and Tamura (2003) Shinoda, T. & Tamura, K. (2003) measured the solubility of this compound in supercritical carbon dioxide, providing useful data for industrial dyeing processes.
Nonlinear Optical Materials Derived from Biopolymer Complexes : Zhang et al. (2002) Zhang, G. et al. (2002) reported on the nonlinear optical properties of DNA-surfactant complex films intercalated with this compound, showing potential for optical and optoelectronic applications.
Optical Properties in Polymer Matrix : Derkowska-Zielinska et al. (2016) Derkowska-Zielinska, B. et al. (2016) studied the linear optical properties of this compound doped in a polymeric matrix, providing insights into its application in materials science.
Morphology Changes Induced by Laser Irradiation : Silva et al. (2003) Silva, J. R. da et al. (2003) investigated the surface morphology changes in this compound films due to laser irradiation, contributing to the understanding of its behavior in photonic applications.
Mechanism of Action
Target of Action
Disperse Red 13 (DR13) is primarily targeted towards optical materials . It is an azo dye that can be used as a non-linear optical (NLO) material . The primary role of DR13 is to serve as a functional molecule in optical memory and switching devices .
Mode of Action
The mode of action of DR13 is through its reversible cis-trans photoisomerization . This means that the molecule can switch between different structural forms (cis and trans) when exposed to light. This property is crucial for its application in optical memory and switching devices .
Biochemical Pathways
The azo group (=N-N=) in these dyes can undergo reduction reactions in biological systems, potentially affecting various biochemical pathways .
Result of Action
The molecular effect of DR13 action is the change in its structural form from cis to trans or vice versa when exposed to light . This change is reversible, allowing the molecule to switch between forms as needed . On a cellular level, the effects would depend on the specific biological system and the context in which DR13 is used.
Safety and Hazards
properties
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-2-20(9-10-22)13-5-3-12(4-6-13)18-19-16-8-7-14(21(23)24)11-15(16)17/h3-8,11,22H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJPWLNPOFOBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038915, DTXSID00859797 | |
Record name | C.I. Disperse Red 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Disperse red 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3180-81-2, 590401-75-5 | |
Record name | Disperse Red 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3180-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Red 13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Red 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Disperse red 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE RED 13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GO3E3725A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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